Cloperidone hydrochloride

Catalog No.
S3631205
CAS No.
525-26-8
M.F
C21H24Cl2N4O2
M. Wt
435.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cloperidone hydrochloride

CAS Number

525-26-8

Product Name

Cloperidone hydrochloride

IUPAC Name

3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1H-quinazoline-2,4-dione;hydrochloride

Molecular Formula

C21H24Cl2N4O2

Molecular Weight

435.3 g/mol

InChI

InChI=1S/C21H23ClN4O2.ClH/c22-16-5-3-6-17(15-16)25-13-11-24(12-14-25)9-4-10-26-20(27)18-7-1-2-8-19(18)23-21(26)28;/h1-3,5-8,15H,4,9-14H2,(H,23,28);1H

InChI Key

QUGOVTRSGWYKSQ-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3NC2=O)C4=CC(=CC=C4)Cl.Cl

Canonical SMILES

C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3NC2=O)C4=CC(=CC=C4)Cl.Cl

The exact mass of the compound Cloperidone hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 198100. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Adjunctive Therapy for Bipolar Disorder:

Some research suggests that cloperidone hydrochloride might be beneficial as an adjunctive therapy for bipolar disorder. This means it could be used alongside other medications like mood stabilizers to improve treatment outcomes. Studies have shown promise in reducing manic and depressive symptoms, but further investigation is needed to confirm its efficacy and safety profile in this context [].

Treatment-Resistant Schizophrenia:

Schizophrenia can be treatment-resistant in some cases, meaning patients don't respond adequately to standard medications. Researchers are exploring the use of cloperidone hydrochloride for this population. While results have been mixed, some studies suggest it might be effective in managing positive and negative symptoms in treatment-resistant patients.

Investigation of Mechanisms of Action:

Understanding how cloperidone hydrochloride works on a neurological level is crucial for developing new treatment strategies. Research is ongoing to elucidate its specific mechanisms of action. Studies suggest it interacts with various neurotransmitter systems, including dopamine and serotonin, but the exact details require further exploration.

Potential for Cognitive Enhancement:

Some research suggests cloperidone hydrochloride might have cognitive-enhancing properties. This could be particularly relevant for schizophrenia patients who often experience cognitive deficits. However, more research is needed to determine the effectiveness and optimal dosing for such purposes [].

Comparative Studies with Other Antipsychotics:

Researchers are also conducting comparative studies to assess the efficacy and side effect profile of cloperidone hydrochloride compared to other antipsychotic medications. This helps determine its potential advantages and disadvantages in the treatment landscape [].

Cloperidone hydrochloride is a pharmaceutical compound primarily classified as an antipsychotic and sedative. It is chemically identified as 3-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-2,4(1H,3H)-quinazolinedione hydrochloride. The molecular formula is C21H24Cl2N4O2C_{21}H_{24}Cl_{2}N_{4}O_{2}, with a molecular weight of approximately 435.3 g/mol . This compound exhibits a complex structure featuring a quinazoline core, which is characteristic of several antipsychotic medications.

The chemical behavior of cloperidone hydrochloride is influenced by its functional groups, particularly the piperazine and quinazoline moieties. It can undergo various reactions typical of amines and ketones, including:

  • Nucleophilic substitutions: The piperazine ring can participate in nucleophilic substitutions, which may modify its pharmacological properties.
  • Hydrolysis: The hydrochloride salt form can dissociate in aqueous solutions, affecting its solubility and absorption characteristics.
  • Redox reactions: Under certain conditions, the chlorinated phenyl group may engage in redox reactions, altering the compound's stability .

Cloperidone hydrochloride exhibits significant central nervous system activity, primarily as a sedative and antipsychotic agent. Its mechanism of action involves antagonism of dopamine D2 receptors, which is common among many antipsychotic drugs. Additionally, it has been noted for its sedative-hypnotic properties, making it effective in treating anxiety and sleep disorders . Studies have demonstrated that cloperidone can reduce psychotic symptoms and has a favorable profile concerning extrapyramidal side effects compared to other antipsychotics .

The synthesis of cloperidone hydrochloride typically involves multi-step organic reactions:

  • Formation of the quinazoline core: This involves cyclization reactions starting from appropriate amino acids or derivatives.
  • Piperazine linkage: The introduction of the piperazine group is achieved through nucleophilic substitution reactions involving chlorinated intermediates.
  • Hydrochloride salt formation: The final step usually involves reacting the free base form of cloperidone with hydrochloric acid to yield cloperidone hydrochloride .

Cloperidone hydrochloride is primarily used in clinical settings for:

  • Management of schizophrenia: It helps alleviate symptoms associated with this mental health disorder.
  • Treatment of anxiety disorders: Its sedative properties make it suitable for managing acute anxiety episodes.
  • Adjunct therapy in depression: It may be used alongside other antidepressants to enhance therapeutic effects .

Research into the interactions of cloperidone hydrochloride indicates significant pharmacokinetic and pharmacodynamic interactions with various substances:

  • Central nervous system depressants: Co-administration with other CNS depressants (e.g., alcohol, benzodiazepines) can enhance sedative effects, necessitating caution.
  • Dopamine agonists: These may counteract the therapeutic effects of cloperidone, potentially leading to exacerbated psychotic symptoms .
  • Metabolic interactions: Cloperidone's metabolism can be affected by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, indicating potential drug-drug interactions that could alter its efficacy or toxicity .

Cloperidone hydrochloride shares structural and functional similarities with several other compounds in the antipsychotic category. Here are some notable comparisons:

Compound NameStructure TypeKey Features
HaloperidolButyrophenoneStrong D2 receptor antagonist; high potency but more side effects.
RisperidoneBenzisoxazoleAtypical antipsychotic; lower risk of extrapyramidal symptoms.
OlanzapineThienobenzodiazepineBroad spectrum activity; effective for mood stabilization.
QuetiapineDibenzothiazepineSedative properties; used for bipolar disorder as well.

Cloperidone's unique structure allows it to maintain a balance between efficacy and safety, distinguishing it from both typical and atypical antipsychotics by exhibiting fewer extrapyramidal side effects while still providing effective symptom management .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

434.1276314 g/mol

Monoisotopic Mass

434.1276314 g/mol

Heavy Atom Count

29

UNII

17682058OP

Other CAS

525-26-8

Wikipedia

Cloperidone hydrochloride

Dates

Last modified: 02-18-2024

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